

Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM) **JNJ-26146900**, with a focus on its application in studying SARM tissue selectivity. The information compiled herein is based on publicly available preclinical data.

Introduction

JNJ-26146900 is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-selective activity.^[1] It has been investigated for its potential to provide anabolic benefits in muscle and bone while having antagonistic effects in androgenic tissues like the prostate.^{[1][2]} This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of SARM action and for professionals in drug development exploring therapies for muscle wasting, osteoporosis, and prostate cancer.^{[1][3]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₅ F ₃ N ₂ O ₃ S
Molecular Weight	360.35 g/mol
CAS Number	868691-50-3

Quantitative Data Summary

The following tables summarize the key quantitative data for **JNJ-26146900** based on preclinical studies in rats.

In Vitro Activity

Parameter	Species	Value
Androgen Receptor Binding Affinity (Ki)	Rat	400 nM[1]
Functional Activity	In vitro cell-based assay	Pure Androgen Antagonist[1]

In Vivo Efficacy: Prostate

Animal Model	Dosage	Effect
Intact Rats	20-30 mg/kg (oral ED ₅₀)	Reduction in ventral prostate weight[1]
Dunning Rat Prostate Tumor Model	10 mg/kg	Maximal inhibition of tumor growth[1]
CWR22-LD1 Mouse Xenograft	Not specified	Significant slowing of tumor growth[1]

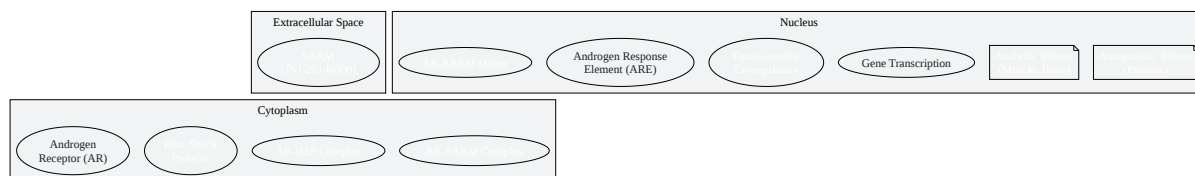
In Vivo Efficacy: Bone

Animal Model	Dosage	Parameter	Effect
Orchidectomized Rats	30 mg/kg (6 weeks)	Bone Volume	33% decrease in orchidectomized vs. intact; JNJ-26146900 significantly reduced this loss[1]
Bone Mineral Density	Decreased from 229±34 mg/cm ³ to 166±26 mg/cm ³ post-orchidectomy; maintained at 194±20 mg/cm ³ with JNJ-26146900[1]		
Trabecular Connectivity	Significantly reduced castration-induced loss[1]		
Trabecular Number	Significantly reduced castration-induced loss[1]		
Trabecular Spacing	Significantly reduced castration-induced loss[1]		

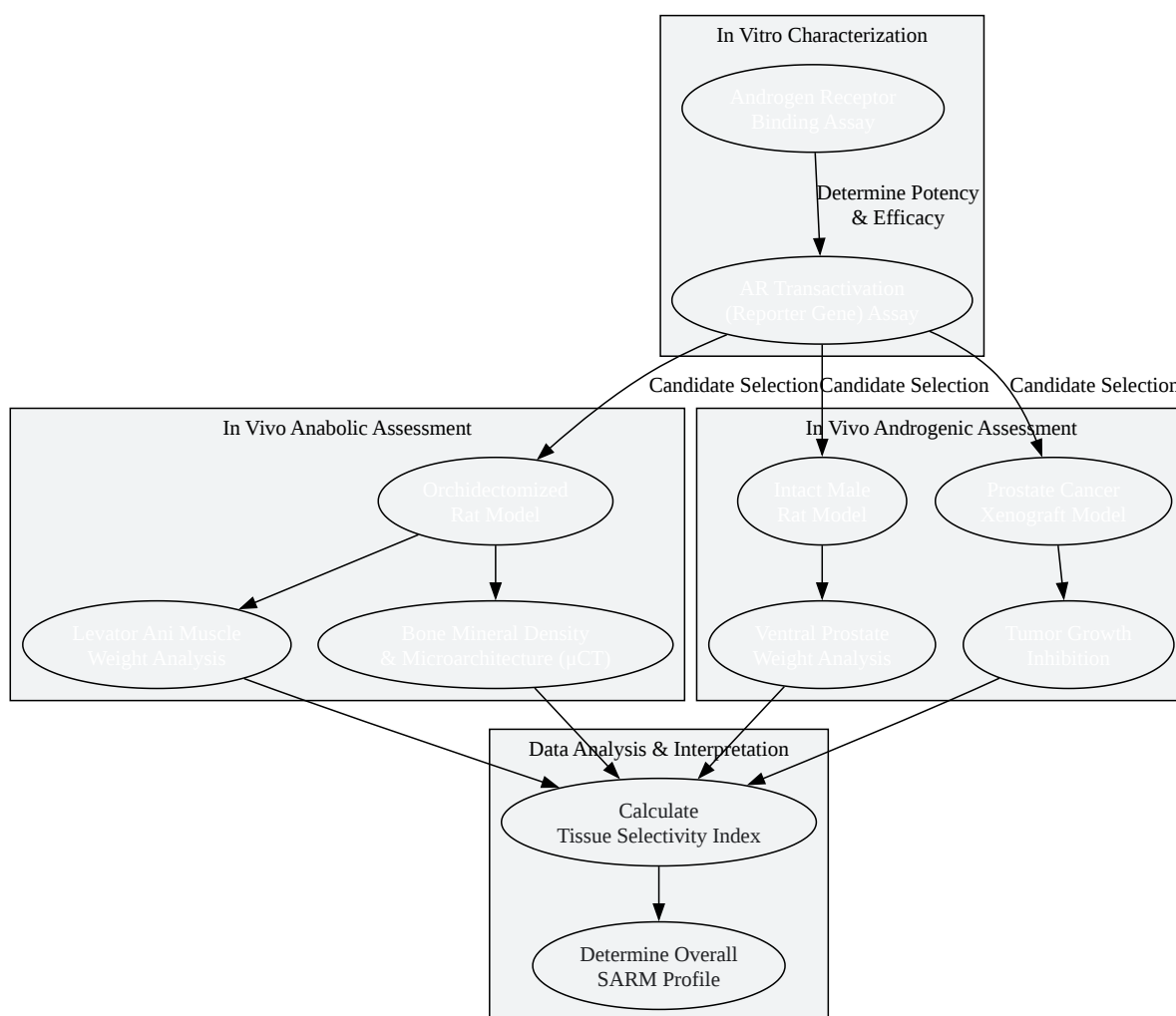
In Vivo Efficacy: Muscle

Animal Model	Dosage	Effect
Orchidectomized Rats	Not specified	Lean Body Mass

Signaling Pathways and Experimental Workflows



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Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The specific details of the original studies for **JNJ-26146900** are not fully available in the public domain. These protocols should be adapted and optimized by researchers based on their specific laboratory conditions and reagents.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **JNJ-26146900** for the androgen receptor.

Materials:

- Rat androgen receptor (full-length, recombinant)
- Radiolabeled androgen (e.g., [^3H]-Mibolerone)
- **JNJ-26146900**
- Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
- Scintillation cocktail and counter

Protocol:

- Prepare a series of dilutions of **JNJ-26146900**.
- In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [^3H]-Mibolerone, and varying concentrations of **JNJ-26146900** or vehicle control.
- Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
- Separate the bound from free radioligand using a method such as hydroxylapatite filtration.
- Wash the filter plates to remove non-specific binding.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

- Determine the concentration of **JNJ-26146900** that inhibits 50% of the specific binding of the radioligand (IC_{50}).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro AR Transactivation Assay (Reporter Gene Assay)

Objective: To characterize the functional activity of **JNJ-26146900** as an AR agonist or antagonist.

Materials:

- A suitable mammalian cell line (e.g., CV-1, HEK293)
- Expression vector for the human or rat androgen receptor
- Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
- Transfection reagent
- Dihydrotestosterone (DHT) as a reference agonist
- **JNJ-26146900**
- Cell culture medium and supplements
- Luciferase assay reagent and luminometer

Protocol:

- Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
- Plate the transfected cells in a multi-well plate and allow them to adhere.
- For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of **JNJ-26146900**.

- For agonist activity: Treat the cells with increasing concentrations of **JNJ-26146900** alone.
- Include appropriate controls (vehicle, DHT alone).
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or to total protein concentration.
- Plot the dose-response curves to determine the IC_{50} (for antagonists) or EC_{50} (for agonists).

In Vivo Assessment of Tissue Selectivity in Rats

Objective: To evaluate the in vivo effects of **JNJ-26146900** on androgenic (prostate) and anabolic (muscle, bone) tissues.

Animal Model:

- Male Sprague-Dawley rats
- For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.
- For androgenic assessment: Intact male rats.

General Protocol:

- Acclimatize the animals to the housing conditions.
- For the orchidectomy group, perform the surgery and allow for a recovery period.
- Divide the animals into treatment groups (e.g., vehicle control, **JNJ-26146900** at various doses).
- Administer **JNJ-26146900** or vehicle daily via oral gavage for a specified period (e.g., 6 weeks).
- Monitor animal health and body weight throughout the study.

- At the end of the study, euthanize the animals and collect relevant tissues.

Tissue-Specific Analysis:

- Prostate:
 - Carefully dissect the ventral prostate and weigh it (wet weight).
 - Normalize the prostate weight to the total body weight.
- Muscle:
 - Dissect the levator ani muscle and record its wet weight.
 - Normalize the muscle weight to the total body weight.
- Bone:
 - Dissect a long bone (e.g., tibia or femur).
 - Analyze bone mineral density and microarchitecture using micro-computed tomography (μ CT). Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Conclusion

JNJ-26146900 serves as a critical research tool for dissecting the tissue-selective mechanisms of SARMS. The protocols outlined above provide a framework for characterizing its in vitro and in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues, researchers can gain valuable insights into the structure-activity relationships that govern SARM tissue selectivity, ultimately aiding in the development of safer and more effective therapies for a range of conditions.

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